molecular formula C20H18N2O3 B6517930 9-ethoxy-2-(3-methylphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one CAS No. 902886-33-3

9-ethoxy-2-(3-methylphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one

Cat. No. B6517930
CAS RN: 902886-33-3
M. Wt: 334.4 g/mol
InChI Key: HYCTUINRTIYBJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrazolo[3,4-d]pyrimidines are a type of nitrogen-containing heterocyclic compounds that are widely distributed in nature, including in amino acids, purines, pyrimidines, and many other natural products . They are considered as privileged core skeletons in biologically active compounds and are like bioisosteres of natural purine .


Synthesis Analysis

The synthesis of similar compounds, such as pyrazolo[3,4-d]pyrimidines, has been reported to be done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields .


Molecular Structure Analysis

Depending on where the nitrogen atom is located in pyridine, we can find four possible skeletons for the heterocyclic combination of pyrimidine and pyridine rings .


Chemical Reactions Analysis

The selected synthesized compounds were tested for their in-vitro anticancer activity against various cancer cell lines .

Scientific Research Applications

Antioxidant Properties

The compound exhibits antioxidant potential, which is crucial for combating oxidative stress. Oxidative damage caused by reactive oxygen species (ROS) can negatively impact cellular components. Researchers have linked ROS overexpression to various diseases. The compound’s ability to scavenge free radicals and reduce oxidative stress makes it promising for potential therapeutic applications .

Neurotoxicity Assessment

In a novel study, researchers investigated the neurotoxic potential of this compound on acetylcholinesterase (AchE) activity and malondialdehyde (MDA) levels in the brain of rainbow trout alevins. AchE plays a vital role in nerve impulse transmission, and its inhibition can lead to behavioral changes and impaired movement. Understanding the compound’s effects on AchE and oxidative stress provides valuable insights for neurotoxicity assessment .

Antibacterial and Antifungal Activities

Pyrazolines, including this compound, have demonstrated antibacterial and antifungal properties. They inhibit bacterial growth and fungal proliferation, making them potential candidates for drug development in infectious disease management .

Antiparasitic Applications

Reports suggest that pyrazolines exhibit antiparasitic effects. Investigating their impact on parasites could lead to novel treatments for parasitic infections .

Anti-Inflammatory Potential

The compound’s anti-inflammatory activity may be relevant in conditions characterized by inflammation. Further research is needed to explore its mechanism of action and potential therapeutic applications .

Antitumor Properties

Pyrazolines have drawn attention as potential antitumor agents. Their ability to modulate cellular processes and inhibit tumor growth warrants further investigation .

Other Pharmacological Activities

While the above fields highlight specific applications, it’s essential to explore other potential uses. Researchers have reported antidepressant, anticonvulsant, and antioxidant activities associated with pyrazolines. Investigating these aspects could reveal additional therapeutic avenues .

Future Directions

The pyridopyrimidine moiety is present in relevant drugs and, in recent years, it has been studied in the development of new therapies, as evidenced by numerous publications, studies, and clinical trials . Future research could focus on the synthesis and characterization of new derivatives of this compound, as well as in-depth studies of their biological activities and mechanisms of action.

properties

IUPAC Name

9-ethoxy-2-(3-methylphenyl)-3,5-dihydrochromeno[2,3-d]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3/c1-3-24-16-9-5-7-13-11-15-19(23)21-18(22-20(15)25-17(13)16)14-8-4-6-12(2)10-14/h4-10H,3,11H2,1-2H3,(H,21,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYCTUINRTIYBJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC3=C(C2)C(=O)NC(=N3)C4=CC=CC(=C4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-ethoxy-2-(m-tolyl)-3H-chromeno[2,3-d]pyrimidin-4(5H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.